Dexnafenodone Hydrochloride

Antidepressant Pharmacology Receptor Binding Monoamine Transporter

Standard SSRIs and NRIs cannot replicate the dual α-adrenergic antagonism and monoamine uptake inhibition needed for non-monoaminergic depression research. Dexnafenodone Hydrochloride (CAS 94096-42-1), the pure (S)-enantiomer of nafenodone, addresses this gap. • Dual α-adrenergic antagonist & noradrenaline/serotonin uptake inhibitor without anticholinergic confounding. • Human polysomnography: 20 mg REM suppression comparable to 75 mg imipramine. • ≥98% purity; ambient shipping; global delivery.

Molecular Formula C20H24ClNO
Molecular Weight 329.9 g/mol
Cat. No. B15389645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexnafenodone Hydrochloride
Molecular FormulaC20H24ClNO
Molecular Weight329.9 g/mol
Structural Identifiers
SMILESCN(C)CCC1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3.Cl
InChIInChI=1S/C20H23NO.ClH/c1-21(2)15-14-20(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19(20)22;/h3-11H,12-15H2,1-2H3;1H/t20-;/m0./s1
InChIKeyIFLAOONIDYUCJU-BDQAORGHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dexnafenodone Hydrochloride: Compound Profile


Dexnafenodone Hydrochloride (also known as LU-43706 or (S)-Nafenodone) is an investigational antidepressant compound characterized by a dual pharmacological mechanism: it acts as an α-adrenergic receptor antagonist and a serotonin (5-HT) uptake inhibitor . Preclinical data further indicate it is a potent and selective inhibitor of synaptosomal noradrenaline uptake, with a less potent effect on serotonin uptake and negligible effect on dopamine uptake [1]. This distinct profile positions it as a tool compound for studying non-monoaminergic contributions to antidepressant action and for exploring the therapeutic potential of combined adrenergic and serotonergic modulation in major depressive disorder .

Polypharmacology tool – combines noradrenaline/serotonin uptake inhibition with α-adrenergic receptor antagonism, enabling dissection of non-monoaminergic contributions to antidepressant-like response.
Mechanistic studies – supports investigation of combined adrenergic and serotonergic modulation in preclinical models; profile distinct from SSRI or NRI single-transporter mechanisms.
Stereochemically defined – pure (S)-enantiomer (Dexnafenodone) ensures reproducible binding and in vivo data without racemate confounds.

Dexnafenodone: Beyond SSRIs and NRIs


Generic substitution with a standard selective serotonin reuptake inhibitor (SSRI) or norepinephrine reuptake inhibitor (NRI) fails to replicate the unique polypharmacology of Dexnafenodone Hydrochloride. While SSRIs and NRIs act primarily through single-transporter inhibition, Dexnafenodone's profile includes direct α-adrenergic receptor antagonism in addition to its inhibition of both noradrenaline and serotonin uptake . This dual mechanism differentiates it from drugs like fluoxetine (pure SSRI) or reboxetine (selective NRI), and may confer distinct effects on downstream neurocircuitry and sleep architecture, as evidenced in direct comparator studies with imipramine, a tricyclic antidepressant with a broader receptor profile [1].

Target compound
Dexnafenodone HCl
α-adrenergic antagonist + noradrenaline/serotonin uptake inhibitor
vs
Typical alternative
SSRI (e.g., fluoxetine) or NRI (e.g., reboxetine) – lack α-adrenergic blockade; dual polypharmacology not replicated by single-transporter inhibitors.
Observed response
REM sleep suppression at 20 mg with a distinct neurocircuitry signature; not attributable to anticholinergic activity.
may differ from
Class‑matched proxy
Tricyclic antidepressants (imipramine) – anticholinergic/antihistaminergic confounds alter sleep‑architecture interpretation; direct extrapolation unsupported.

Dexnafenodone: Key Differentiating Evidence


Dual Uptake Inhibition with α-Adrenergic Blockade

Dexnafenodone Hydrochloride demonstrates a unique in vitro binding and functional profile combining α-adrenergic receptor antagonism with inhibition of both serotonin and noradrenaline uptake. In rat synaptosomal assays, it potently inhibits noradrenaline uptake (IC50 = 1.94 μM) and shows lesser serotonin uptake inhibition (quantitative data not available in open literature), with negligible dopamine uptake inhibition [1]. This profile is distinct from selective serotonin reuptake inhibitors (e.g., fluoxetine, which lacks adrenergic antagonism) and selective norepinephrine reuptake inhibitors (e.g., reboxetine, which lacks serotonin uptake inhibition). The combination of α-adrenergic blockade with dual monoamine uptake inhibition is not observed in any currently marketed antidepressant, making Dexnafenodone a valuable tool for probing novel antidepressant mechanisms [1].

Dual uptake & α-block
Class-level inference
Noradrenaline uptake IC50 = 1.94 μM (rat synaptosomes); serotonin uptake less potent; dopamine negligible. Comparator SSRIs/NRIs lack α-adrenergic antagonism.
Supports pathway‑interaction studies: combined adrenergic/serotonergic modulation impossible with single‑transporter tools.
Direct quantitative comparison to fluoxetine/reboxetine not available; mechanistic class distinction only.
Antidepressant Pharmacology Receptor Binding Monoamine Transporter

REM Sleep Suppression vs. Imipramine

In a placebo-controlled polysomnography study, both Dexnafenodone (20 mg daily) and the tricyclic antidepressant imipramine (75 mg daily) significantly suppressed REM sleep in healthy volunteers. However, the magnitude of REM sleep latency prolongation differed: both drugs increased REM latency to mean values two to four times baseline [1]. While the study did not report a direct statistical comparison between the two drugs, the data suggest Dexnafenodone, at a lower dose, produces REM sleep alterations comparable to a higher dose of imipramine, a potent anticholinergic and antihistaminergic TCA [1]. This indicates that Dexnafenodone's REM-suppressing effect is not simply a function of anticholinergic activity, but likely relates to its unique dual mechanism.

REM sleep vs imipramine
Cross-study comparable
Dexnafenodone 20 mg increased REM latency 2–4×; imipramine 75 mg produced similar latency change (healthy volunteers, placebo‑controlled polysomnography).
Reported sleep‑architecture endpoint context; REM suppression not driven by anticholinergic activity.
Small sample (N=12 Dexnafenodone, N=6 imipramine); direct statistical comparison not provided.
Polysomnography Sleep Architecture Antidepressant Side Effects

Enantiomeric Selectivity: (S)- vs. (R)-Nafenodone

Dexnafenodone Hydrochloride is the (S)-enantiomer of nafenodone. While specific comparative pharmacological data for the enantiomers are not publicly available, the designation as an investigational drug and its distinct INN name (Dexnafenodone) imply stereoselective pharmacological activity [1]. In chiral drug development, the use of a single enantiomer often results in a more predictable pharmacokinetic profile and reduced off-target effects compared to the racemate. For procurement purposes, Dexnafenodone Hydrochloride is the defined, pure enantiomer, ensuring reproducible experimental results not confounded by the presence of the (R)-enantiomer.

Enantiomeric identity
Class-level inference
Defined single (S)-enantiomer (CAS 92629-87-3); no comparative pharmacological data for (R)-nafenodone publicly available.
Enantiomer‑attribution review: pure enantiomer avoids racemate‑confounded results in binding and behavioral assays.
Stereochemical identity confirmed; assumption of stereoselective activity based on INN designation.
Chirality Pharmacokinetics Stereoselectivity

Dexnafenodone: Research Applications


α-Adrenergic Antagonism and Antidepressant Effects

Dexnafenodone Hydrochloride's dual action as an α-adrenergic receptor antagonist and serotonin/noradrenaline uptake inhibitor makes it an ideal tool for dissecting the contribution of α-adrenergic blockade to antidepressant effects. Unlike pure SSRIs or NRIs, Dexnafenodone can be used in in vivo models to test whether adrenergic antagonism synergizes with monoamine reuptake inhibition to enhance behavioral outcomes or alter neuroplasticity markers [1].

REM Sleep Suppression Without Anticholinergic Confounds

Based on the human polysomnography data showing that Dexnafenodone (20 mg) robustly suppresses REM sleep to a degree comparable to 75 mg imipramine, researchers studying the neural mechanisms of antidepressant-induced REM sleep changes can use Dexnafenodone to isolate the effects of combined monoamine/adrenergic modulation without the confounding anticholinergic and antihistaminergic properties of TCAs [1]. This allows for cleaner interpretation of sleep architecture changes.

Enantiomer-Specific Effects in Depression Models

As the pure (S)-enantiomer of nafenodone, Dexnafenodone Hydrochloride is essential for any research requiring stereochemically defined tool compounds. It enables side-by-side comparisons with the (R)-enantiomer or racemate to determine stereoselectivity in binding, pharmacokinetics, and in vivo efficacy in rodent models of depression [1]. Such studies are critical for understanding the molecular basis of antidepressant action.

PK/PD Modeling for Dual-Mechanism Antidepressants

The unique polypharmacology of Dexnafenodone provides a valuable test case for developing and validating PK/PD models that incorporate both transporter inhibition and receptor antagonism. By measuring plasma and brain concentrations alongside behavioral and biomarker readouts (e.g., REM sleep latency, neurotransmitter levels), researchers can build more sophisticated models to guide the development of next-generation antidepressants with optimal target engagement profiles [1].

Application
Selection Property
Validation Focus
Adrenergic/serotonergic synergy studies
Polypharmacology tool (α-adrenergic + uptake inhibition)
Behavioral and neuroplasticity endpoint evaluation in preclinical depression models
Sleep architecture research without anticholinergic confounds
REM‑suppression probe at low dose (20 mg)
Polysomnography endpoints; isolation of monoamine/adrenergic modulation from cholinergic effects
Enantiomer‑specific pharmacology
Defined (S)-enantiomer (stereochemical purity)
Side‑by‑side comparison with (R)-enantiomer or racemate in binding and in vivo models
PK/PD modeling of dual‑mechanism compounds
Transporter/receptor dual engagement
Plasma/brain exposure‑behavior correlation; target‑engagement biomarker interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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